Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate
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Overview
Description
Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate is an organic compound with the molecular formula C12H18O4. It is characterized by the presence of multiple functional groups, including an ester, a ketone, and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate typically involves the esterification of 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoic acid.
Reduction: Formation of butyl 2-hydroxy-5-methyl-4-hydroxyhepta-2,5-dienoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Butyl 2-hydroxy-4-oxoheptanoate: Similar structure but lacks the conjugated diene system.
Butyl 2-hydroxy-5-methyl-4-oxohexanoate: Similar structure but with a shorter carbon chain.
Butyl 2-hydroxy-5-methyl-4-oxooctanoate: Similar structure but with a longer carbon chain.
Uniqueness
Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. This feature differentiates it from other similar compounds and makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
85237-84-9 |
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Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
butyl (3Z,5E)-4-hydroxy-5-methyl-2-oxohepta-3,5-dienoate |
InChI |
InChI=1S/C12H18O4/c1-4-6-7-16-12(15)11(14)8-10(13)9(3)5-2/h5,8,13H,4,6-7H2,1-3H3/b9-5+,10-8- |
InChI Key |
YSXMRHFZGXXVST-SXIMUEDZSA-N |
Isomeric SMILES |
CCCCOC(=O)C(=O)/C=C(/C(=C/C)/C)\O |
Canonical SMILES |
CCCCOC(=O)C(=O)C=C(C(=CC)C)O |
Origin of Product |
United States |
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